(2-(Methylamino)pyrimidin-4-yl)methanol
Description
Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry Research
The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern medicinal chemistry. researchgate.net It is a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and approved drugs. nih.govrsc.org The natural occurrence of the pyrimidine core in the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA, underscores its profound biological relevance. nih.gov
Chemists are drawn to pyrimidine scaffolds for several reasons. The pyrimidine skeleton can be readily and selectively functionalized at its 2, 4, 5, and 6 positions, allowing for the creation of vast libraries of analogues with diverse structural variations. mdpi.com This synthetic accessibility facilitates the exploration of structure-activity relationships (SAR) to optimize biological effects. mdpi.com Consequently, pyrimidine derivatives are known to exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. mdpi.combiointerfaceresearch.com Fused heterocyclic systems incorporating the pyrimidine ring, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are also prominent pharmacophores in drug discovery, valued for their ability to act as ligands for a variety of biological receptors. rsc.orgnih.gov
Structural Characteristics and Chemical Space of (2-(Methylamino)pyrimidin-4-yl)methanol
This compound is a molecule that features a pyrimidine core substituted with two key functional groups that define its chemical character and potential for further synthetic elaboration. The structure consists of a methylamino group (-NHCH3) at the C2 position and a hydroxymethyl group (-CH2OH) at the C4 position. The presence of both a secondary amine and a primary alcohol on the pyrimidine ring makes it a bifunctional building block.
The amine group can act as a hydrogen bond donor and acceptor, a common feature in molecules designed to interact with biological targets like protein kinases. The hydroxymethyl group provides a site for various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification, allowing for its integration into larger, more complex molecular architectures. While extensive experimental data for this specific compound is not widely published in peer-reviewed literature, its fundamental properties can be cataloged from chemical supplier data.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 912470-42-9 | sigmaaldrich.comchemscene.combldpharm.com |
| Molecular Formula | C₆H₉N₃O | chemscene.com |
| Molecular Weight | 139.16 g/mol | chemscene.com |
| Appearance | Not specified (typically solid) | - |
| Purity | Varies by supplier | - |
Note: Detailed experimental values for properties such as melting point, boiling point, and solubility are not consistently available in public research literature and primarily exist in commercial supplier databases.
Current Research Landscape on Substituted Pyrimidine Methanol (B129727) Derivatives
The research landscape for substituted pyrimidines is dynamic and heavily focused on discovering new biologically active agents. nih.govmdpi.com While publications dedicated exclusively to this compound are limited, the broader context of related structures provides significant insight into its potential applications.
A closely related analogue, pyrimidin-4-yl-methanol, which lacks the 2-methylamino group, is utilized as a synthetic intermediate. medchemexpress.com For instance, it has been employed in the synthesis of thiobenzoimidazoles that exhibit fungicidal activity, demonstrating the utility of the pyrimidin-4-yl-methanol core as a scaffold for agrochemicals. caymanchem.com
More broadly, research into 2-aminopyrimidine (B69317) derivatives is a highly active area. For example, extensive medicinal chemistry efforts have focused on developing 2-aminopyrimidine-based compounds as potent and selective inhibitors of cyclin-dependent kinases (CDK4/6) for cancer therapy. acs.org In these studies, the 2-amino group serves as a crucial "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. Similarly, other research describes the synthesis of complex molecules derived from substituted 2-aminopyrimidines as potential ABL kinase inhibitors, further highlighting the importance of this scaffold. mdpi.com The synthesis of substituted pyrimidine-sulfonamide derivatives has also been explored, with compounds showing promising antibacterial potential. biointerfaceresearch.com These studies collectively underscore a research trend where the pyrimidine core is systematically decorated with various functional groups to probe and optimize interactions with specific biological targets.
Rationale and Scope of Academic Inquiry into this compound
The rationale for academic and industrial interest in this compound is threefold, stemming from its identity as a substituted pyrimidine, a known privileged scaffold. researchgate.netnih.gov
First, its primary value lies in its role as a synthetic building block . The compound is commercially available from multiple chemical suppliers, which indicates its use in synthetic campaigns. sigmaaldrich.comchemscene.combldpharm.com The bifunctional nature of the molecule, with an amine at C2 and an alcohol at C4, offers two distinct points for chemical modification, enabling the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.
Second, the compound itself warrants investigation for intrinsic biological activity . The 2-(methylamino)pyrimidine substructure is a key feature in many kinase inhibitors. acs.org Therefore, this compound could be screened directly for activity against various enzyme families or in cell-based assays to identify potential starting points for new therapeutic leads.
Third, it serves as an ideal parent compound for Structure-Activity Relationship (SAR) studies . mdpi.com By systematically modifying the methylamino group (e.g., alkylation, acylation) or the hydroxymethyl group (e.g., oxidation, etherification) and observing the resulting changes in biological activity, researchers can elucidate the specific structural requirements for a desired pharmacological effect. This approach is fundamental to the rational design of more potent and selective drug candidates.
The scope of inquiry for this compound thus spans from fundamental synthetic chemistry to applied medicinal research, focusing on its utility as a versatile intermediate for creating novel compounds with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
[2-(methylamino)pyrimidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-3,10H,4H2,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCJXBLOAUIRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methylamino Pyrimidin 4 Yl Methanol and Its Structural Analogs
De Novo Synthesis Strategies for the Pyrimidine (B1678525) Core of (2-(Methylamino)pyrimidin-4-yl)methanol
The construction of the central pyrimidine ring can be achieved through various convergent strategies that assemble the heterocyclic core from simpler, acyclic precursors. These methods offer different advantages in terms of substrate scope, efficiency, and reaction conditions.
Multicomponent reactions (MCRs) are highly prized in synthetic chemistry for their efficiency, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.gov The Biginelli reaction, first reported in 1893, is a foundational MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.com The classical reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335). mdpi.comorganic-chemistry.org
The generally accepted mechanism begins with the condensation of the aldehyde and urea to form a hemiaminal, which then dehydrates to an acyliminium ion intermediate. youtube.com This electrophilic intermediate is attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via condensation between a urea nitrogen and the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine (B8664642) product. youtube.com While the classic Biginelli reaction produces dihydropyrimidones, modern variants and subsequent chemical transformations can yield fully aromatic pyrimidines. The versatility and operational simplicity of this reaction have made it a key tool for generating libraries of heterocyclic compounds. nih.govyoutube.com
Table 1: Overview of Biginelli Reaction and Variants
| Components | Catalyst/Conditions | Product Type | Key Features |
| Aldehyde, β-Ketoester, Urea/Thiourea | Brønsted or Lewis Acid (e.g., HCl, Yb(OTf)₃) | Dihydropyrimidones/Thiones | Classic, one-pot synthesis of DHPMs. mdpi.comorganic-chemistry.org |
| Substituted Aldehyde, 4-Hydroxycoumarin, Urea/Thiourea | p-Toluenesulfonic acid | Chromeno[4,3-d]pyrimidinone | Synthesis of fused pyrimidine systems. mdpi.com |
| Aldehyde, Dimedone, Urea/Thiourea | Microwave irradiation (solvent-free) | Quinazolinones | Convenient route to fused bicyclic systems. mdpi.com |
The construction of the pyrimidine ring through the cyclization of open-chain precursors is a fundamental and highly versatile strategy. These methods typically involve the condensation of a three-carbon unit with a nitrogen-containing component like an amidine.
A common and powerful approach is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.com This [3+3] type annulation is a robust method for forming the pyrimidine core. Variations of this strategy allow for the incorporation of diverse functionalities. For instance, metal-free syntheses using amidines and α,β-unsaturated ketones have been developed, proceeding through a tandem [3+3] annulation to form a dihydropyrimidine intermediate, which is then oxidized to the aromatic pyrimidine. rsc.org
Another efficient strategy is the [3+2+1] three-component annulation, which can involve the reaction of amidines, ketones, and a one-carbon donor like N,N-dimethylaminoethanol. nih.gov This oxidative annulation process forms one C-C and two C-N bonds in a single operation, offering a highly versatile route to pyrimidines, particularly those with aliphatic substituents at the 4-position. nih.gov
Table 2: Selected Cyclization Strategies for Pyrimidine Synthesis
| Building Blocks | Reagents/Conditions | Annulation Type | Key Features |
| Amidines, α,β-Unsaturated Ketones | Metal-free, visible-light photo-oxidation | [3+3] | Green chemistry approach avoiding transition metals and strong bases. rsc.org |
| Amidines, Ketones, N,N-Dimethylaminoethanol | Oxidative conditions | [3+2+1] | Tolerates many functional groups and provides access to 4-aliphatic pyrimidines. nih.gov |
| N-vinyl/aryl amides, Nitriles | Trifluoromethanesulfonic anhydride, 2-chloropyridine (B119429) | Stepwise annulation | Direct condensation affording the pyrimidine product in a single step. nih.gov |
The use of catalysts has revolutionized pyrimidine synthesis, enabling milder reaction conditions, improved selectivity, and access to novel chemical space. Various transition metals and Lewis acids have been employed to facilitate key bond-forming steps.
A sustainable and highly regioselective method for pyrimidine synthesis involves the iridium-catalyzed multicomponent reaction of amidines with up to three different alcohol molecules. acs.orgorganic-chemistry.org This process is particularly attractive as it utilizes alcohols, which can be derived from abundant biomass sources like lignocellulose. acs.orgnih.govbohrium.com The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgorganic-chemistry.org
Specialized PN5P–Ir–pincer complexes are highly efficient catalysts for this transformation. acs.orgnih.govorganic-chemistry.org The process involves the initial dehydrogenation of alcohols to form aldehyde intermediates, which then participate in C-C and C-N bond-forming condensation reactions, ultimately leading to aromatization. organic-chemistry.orgbohrium.com This methodology provides immediate access to highly and unsymmetrically substituted pyrimidines with excellent yields and functional group tolerance. nih.govorganic-chemistry.org
Table 3: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis
| Reactants | Catalyst | Reaction Type | Yields |
| Amidine, up to three different alcohols | PN5P-Ir-pincer complex | Dehydrogenative Condensation | Up to 93% acs.orgnih.govorganic-chemistry.org |
Copper catalysis provides a facile, general, and economical route to diversely functionalized pyrimidines from readily available ketones and nitriles. organic-chemistry.orgorganic-chemistry.org In this reaction, which typically proceeds under basic conditions (e.g., using NaOH), the nitrile acts as an electrophile, which is a departure from many known methods. acs.orgorganic-chemistry.org The process involves the formation of an enaminone intermediate, followed by cyclization and aromatization. acs.orgorganic-chemistry.org
Optimization studies have identified catalysts like copper(II) chloride (CuCl₂) as highly effective. organic-chemistry.org This method demonstrates broad substrate scope, tolerating a wide range of functional groups including thiophene, pyridine (B92270), and free amine (NH₂) and hydroxyl (OH) groups, which can be challenging for other synthetic protocols. acs.orgorganic-chemistry.org The scalability of the reaction further enhances its utility in both academic and industrial settings. organic-chemistry.org
Table 4: Copper-Catalyzed Pyrimidine Synthesis from Ketones and Nitriles
| Reactants | Catalyst/Base | Key Intermediate | Key Features |
| Ketones, Nitriles | CuCl₂ / NaOH | Enaminone | Economical, broad substrate scope, good functional group tolerance. acs.orgorganic-chemistry.orgorganic-chemistry.org |
Lewis acids are frequently used in organic synthesis to activate substrates and catalyze ring-forming reactions. In the context of pyrimidine synthesis, various Lewis acids can promote condensation steps. For example, Ytterbium triflate (Yb(OTf)₃) has been shown to be an effective and reusable catalyst for the Biginelli reaction, increasing yields and shortening reaction times under solvent-free conditions. organic-chemistry.org
Other Lewis acids, such as Zinc Chloride (ZnCl₂), have been used to initiate self-condensation reactions for the synthesis of specific pyrimidine derivatives. researchgate.net Samarium-based reagents, while often associated with Grignard-type additions, also exhibit catalytic properties. rsc.org For instance, samarium compounds have been shown to catalyze the polymerization of vinyl monomers, and samarium(III) chloride (SmCl₃) is a known Lewis acid catalyst. rsc.org Its application in pyrimidine synthesis could proceed by activating carbonyl or nitrile components towards nucleophilic attack, facilitating the key cyclization steps in a manner analogous to other effective Lewis acids.
Table 5: Examples of Lewis Acid Catalysis in Pyrimidine-Related Syntheses
| Reaction Type | Lewis Acid Catalyst | Substrates | Role of Catalyst |
| Biginelli Reaction | Ytterbium triflate (Yb(OTf)₃) | Aldehyde, β-Ketoester, Urea | Increases reaction rate and yield. organic-chemistry.org |
| Symmetrical Condensation | Zinc Chloride (ZnCl₂) | Trifluoromethyl chalcone | Initiates self-condensation via C-C bond cleavage. researchgate.net |
| Grignard-type Additions | Samarium (in conjunction with CuI) | Organohalides, Carbonyl compounds | Mediates formation of organosamarium intermediate. rsc.org |
Catalytic Methodologies in Pyrimidine Ring Formation
Strategic Introduction of the 2-(Methylamino) Moiety
The introduction of the methylamino group at the C2 position of the pyrimidine ring is a critical step that can be achieved through several effective methodologies.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines with Methylamine (B109427)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, and it is frequently employed for the amination of pyrimidines. acs.org The inherent electron deficiency of the pyrimidine ring, particularly at the C2, C4, and C6 positions, facilitates the attack of nucleophiles, especially when a good leaving group, such as a halogen, is present. nih.govthieme-connect.de The reaction of a 2-chloropyrimidine (B141910) derivative with methylamine is a direct and widely used approach.
The general mechanism involves the attack of methylamine at the C2 position, forming a Meisenheimer intermediate, which then expels the chloride ion to restore aromaticity. nih.govyoutube.com The reactivity of the halopyrimidine can be enhanced by the presence of electron-withdrawing groups on the ring. nih.gov While direct literature on the SNAr reaction on a 2-chloropyrimidine leading to the title compound is not prevalent, the reaction is analogous to the well-documented reactions of 2-chloropyridines with various amines. youtube.comnih.govthieme-connect.dechemrxiv.org
For instance, the reaction of 2-chloropyridine with amines is a commonly used method to introduce amino substituents. youtube.com This transformation is often carried out at elevated temperatures to overcome the energy barrier associated with the temporary disruption of aromaticity. youtube.com The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side products.
A related strategy involves the displacement of other leaving groups, such as a methylthio group. While the methylthio group is a less common leaving group than halogens, its displacement by amines on a pyrimidine ring has been reported.
Table 1: Examples of Nucleophilic Aromatic Substitution on Pyrimidine Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | youtube.com |
| 2-Chloropyridine derivatives | Glutathione | Glutathione-conjugated pyridines | nih.gov |
| 5,7-Dinitroquinazoline-4-one | Methylamine | 5-(Methylamino)-7-nitroquinazolin-4-one | nih.gov |
Reductive Amination Protocols for Pyrimidine Aldehyde Precursors
Reductive amination offers a versatile and highly effective method for the formation of C-N bonds. organic-chemistry.orgnih.gov This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of this compound, this strategy would ideally start from a pyrimidine-2-carbaldehyde, which would react with methylamine, followed by reduction.
However, a more strategically sound approach involves the reductive amination of a pyrimidine-4-carbaldehyde (B152824) precursor that already contains a suitable leaving group at the C2 position. The methylamino group can then be introduced via SNAr in a subsequent step. A key intermediate for a convergent synthesis is 2-(methylamino)pyrimidine-4-carbaldehyde (B112148). alfa-chemistry.com The direct reductive amination of this aldehyde is not the typical route to introduce the methylamino group itself, but rather to modify other parts of the molecule. The formation of the 2-methylamino group is more commonly achieved as described in the other sections.
The choice of reducing agent is critical for the success of reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each offering different levels of reactivity and selectivity. organic-chemistry.org
Direct Amination Approaches Utilizing Oxidative Conditions
Recent advances in C-H functionalization have opened up new avenues for the synthesis of aminopyrimidines, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net Direct C-H amination involves the direct conversion of a C-H bond into a C-N bond, often under oxidative conditions. acs.orgacs.org For pyrimidines, the C2 position is a prime target for such transformations due to its electronic properties. nih.govresearchgate.net
One approach involves the use of pyrimidine N-oxides, which can be activated to facilitate nucleophilic attack at the C2 position. researchgate.net Another strategy employs transition-metal catalysis, where a metal catalyst activates the C-H bond for subsequent amination. acs.org These methods are highly attractive due to their atom economy and potential for late-stage functionalization of complex molecules.
A synthetic platform for the C2-selective amination of pyrimidines has been developed, which proceeds through a pyrimidinyl iminium salt intermediate. nih.govresearchgate.net This method has shown broad substrate scope and compatibility with various functional groups. nih.govresearchgate.net
Strategic Introduction of the 4-Methanol Moiety
The hydroxymethyl group at the C4 position can be installed through the reduction of various functional groups, such as carboxylic acids, esters, aldehydes, or ketones.
Reduction of Pyrimidine-4-carboxylic Acid Derivatives or Esters
The reduction of a carboxylic acid or its ester derivative at the C4 position of the pyrimidine ring is a reliable method for introducing the methanol (B129727) moiety. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting both carboxylic acids and esters to primary alcohols.
A pertinent example is the synthesis of (2-aminopyridin-4-yl)methanol, where methyl 2-aminopyridine-4-carboxylate is reduced with LiAlH4 in tetrahydrofuran (B95107) (THF) to afford the desired product in good yield. chemicalbook.com This reaction demonstrates the feasibility of reducing an ester group on a nitrogen-containing heterocycle without affecting the amino substituent.
Similarly, a precursor such as methyl 2-(methylamino)pyrimidine-4-carboxylate could be reduced to this compound. The synthesis of related pyrimidine carboxylates, for instance, methyl 2-(methylthio)pyrimidine-4-carboxylate sigmaaldrich.com and ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate bldpharm.com, has been reported, indicating that suitable precursors for this reduction step are accessible.
Table 2: Reduction of Pyrimidine Carboxylic Acid Derivatives
| Starting Material | Reducing Agent | Product | Reference |
| Methyl 2-aminopyridine-4-carboxylate | LiAlH4 | (2-Aminopyridin-4-yl)methanol | chemicalbook.com |
| Methyl 2-(methylthio)pyrimidine-4-carboxylate | - | (Potential precursor for reduction) | sigmaaldrich.com |
| Ethyl 4-methyl-2-(methylamino)pyrimidine-5-carboxylate | - | (Model compound for reduction) | bldpharm.com |
Transformations of Pyrimidine-4-aldehydes or Ketones
The reduction of a pyrimidine-4-carbaldehyde or a corresponding ketone offers another direct route to the 4-methanol group. Aldehydes can be readily reduced to primary alcohols using a variety of mild reducing agents, such as sodium borohydride (NaBH4).
The key precursor, 2-(methylamino)pyrimidine-4-carbaldehyde alfa-chemistry.com, is an ideal starting material for this transformation. Its reduction would directly yield the target compound, this compound. The synthesis of related pyrimidine aldehydes, such as 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (B29033) sigmaaldrich.comachemblock.com, further supports the accessibility of such intermediates. The reduction of the aldehyde group in the presence of the methylamino and pyrimidine functionalities is generally a high-yielding and chemoselective process.
The existence of pyrimidin-4-yl-methanol as a commercially available compound further validates the stability of the hydroxymethyl group on the pyrimidine ring. caymanchem.com
Ring-Forming Reactions Incorporating a Hydroxymethyl Precursor
The construction of the pyrimidine core is a foundational aspect of synthesizing this compound. A key strategy involves ring-forming condensation reactions where one of the acyclic precursors already contains the required hydroxymethyl group. The most common route to pyrimidines is the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine.
To incorporate the C4-hydroxymethyl group directly during cyclization, a three-carbon component bearing a protected or precursor form of the hydroxymethyl moiety is required. For instance, the reaction could utilize a β-hydroxy-α,β-unsaturated ketone or a related synthon.
A plausible, though not widely documented for this specific target, pathway involves the condensation of N-methylguanidine with a C3-synthon that possesses a masked aldehyde and a hydroxymethyl group. An example of such a precursor is 4-hydroxy-3-oxobutanal or its synthetic equivalent. The general reaction mechanism proceeds via initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Table 1: Potential Precursors for Ring-Forming Synthesis
| Precursor Type | Example Compound | Role in Synthesis |
|---|---|---|
| N-C-N Fragment | N-Methylguanidine | Provides N1, C2 (with methylamino group), and N3 of the pyrimidine ring. |
| C-C-C Fragment | 4-Hydroxy-1,1-dimethoxy-2-butanone | Provides C4 (with hydroxymethyl precursor), C5, and C6 of the ring. |
The challenge in this approach lies in the stability and availability of the hydroxymethyl-containing C3 precursor, as the hydroxyl group may require protection to prevent side reactions under the typically basic or acidic condensation conditions.
Convergent and Divergent Synthetic Pathways to this compound
Modern synthetic strategies often employ convergent or divergent pathways to efficiently generate target molecules and libraries of related structures for further study.
A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a likely convergent strategy would involve the preparation of a pre-functionalized pyrimidine ring. One such pathway begins with the reduction of a pyrimidine-4-carboxylate ester. For example, methyl 2-chloropyrimidine-4-carboxylate can be reduced to (2-chloropyrimidin-4-yl)methanol (B1521263) using a reducing agent like lithium borohydride. The resulting intermediate is then subjected to nucleophilic aromatic substitution with methylamine to displace the C2-chloro group, yielding the final product.
A divergent synthesis strategy begins with a common core structure that is systematically modified to create a library of diverse compounds. wikipedia.org This approach is highly valuable for structure-activity relationship (SAR) studies. A suitable starting point for a divergent synthesis of pyrimidine methanol analogs is a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. From this central precursor, a variety of functional groups can be introduced selectively.
For instance, the greater reactivity of the chlorine atom at the C4 position allows for its selective replacement first. Reaction with a protected hydroxymethylating agent followed by sequential reaction at the C2 position with a library of different amines (including methylamine) would generate a range of 2-amino-pyrimidin-4-yl-methanol analogs. This method allows for the rapid generation of many derivatives from a single, readily available starting material. wikipedia.orgnih.gov
| Divergent | Starts from a common pyrimidine core (e.g., 2,4-dichloropyrimidine) and reacts it with various reagents to create a library of analogs. wikipedia.org | Ideal for creating chemical libraries for screening; allows for exploration of SAR. wikipedia.org |
Green Chemistry Principles and Sustainable Synthesis Routes Applied to Pyrimidine Methanols
The integration of green chemistry principles into the synthesis of pyrimidine derivatives is crucial for developing environmentally benign and economically viable processes. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and reagents, generating significant waste. rasayanjournal.co.in Modern approaches aim to mitigate these issues through several key strategies.
Multicomponent Reactions (MCRs): MCRs are a cornerstone of green synthesis, allowing the formation of complex products like pyrimidines from three or more reactants in a single pot. researchgate.net This approach enhances efficiency, reduces the number of synthetic steps and purification stages, and minimizes waste generation. rasayanjournal.co.in Catalytic, three-component reactions of alcohols and amidines have been developed as a sustainable route to produce highly substituted pyrimidines. bohrium.comacs.org
Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a primary focus. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. rasayanjournal.co.in For pyrimidine synthesis, various catalysts have been explored, including novel porous poly-melamine-formaldehyde (mPMF) under ball-milling conditions, which adheres to green chemistry principles. rasayanjournal.co.in Biocatalysis, using enzymes to perform specific chemical transformations, offers high selectivity under mild, aqueous conditions, further reducing environmental impact. mdpi.com
Sustainable Solvents and Conditions: A significant effort has been made to replace volatile and toxic organic solvents. Water and ethanol (B145695) are preferred green solvents for many pyrimidine syntheses. researchgate.netjmaterenvironsci.com Solvent-free reactions, conducted by grinding reagents together (mechanochemistry or "grindstone chemistry"), represent an even more sustainable option, reducing waste and often accelerating reaction rates. mdpi.comresearchgate.net Furthermore, energy-efficient techniques such as microwave irradiation and ultrasonication are employed to shorten reaction times and improve yields, aligning with the principles of energy efficiency. rasayanjournal.co.injmaterenvironsci.comnih.gov These methods have been successfully applied to the synthesis of various pyrimidine-based heterocyclic systems. jmaterenvironsci.comnih.gov The overarching goal is to design synthetic pathways that are safer, more efficient, and utilize renewable feedstocks where possible. powertechjournal.comnih.gov
Table 3: Overview of Green Synthetic Approaches for Pyrimidines
| Green Chemistry Approach | Description | Examples & Advantages | Citation |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product. | Synthesis of pyrimidines from alcohols and amidines. Reduces waste, saves time and resources. | researchgate.netbohrium.comacs.org |
| Green Catalysis | Use of reusable, non-toxic, or biological catalysts. | Nanocrystalline MgO in water, porous polymers. High efficiency, easy separation, mild conditions. | rasayanjournal.co.inresearchgate.net |
| Alternative Energy Sources | Use of microwave or ultrasonic irradiation to drive reactions. | Synthesis of pyrano[2,3-d]pyrimidines. Shorter reaction times, higher yields, increased energy efficiency. | rasayanjournal.co.injmaterenvironsci.comnih.gov |
| Green Solvents / Solvent-Free | Replacing hazardous solvents with water, ethanol, or eliminating them entirely. | Reactions in aqueous media or via mechanochemical grinding. Reduced pollution, lower cost, simplified work-up. | researchgate.netmdpi.comresearchgate.net |
Chemical Reactivity and Derivatization Studies of 2 Methylamino Pyrimidin 4 Yl Methanol
Transformations at the Pyrimidine (B1678525) Ring System (e.g., Electrophilic/Nucleophilic Attack)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally renders the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. The reactivity is further modulated by the substituents present. The 2-methylamino group is a strong electron-donating group, which increases the electron density of the ring, particularly at the C5 position, potentially making it more amenable to electrophilic attack than unsubstituted pyrimidine.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidine chemistry. In derivatives lacking a good leaving group, direct attack on a C-H bond is difficult. However, if a good leaving group (like a halide or a sulfonyl group) is present at the C4 or C6 positions, it can be readily displaced by nucleophiles. For the parent compound, (2-(Methylamino)pyrimidin-4-yl)methanol, direct nucleophilic attack on the ring is not a primary reaction pathway under standard conditions. However, the reactivity of the pyrimidine ring can be significantly enhanced through quaternization or N-oxidation, which greatly increases its electrophilicity and susceptibility to nucleophilic attack and ring transformation reactions. wur.nl For instance, studies on related 2-aminopyrimidine (B69317) systems show that chloro-substituted pyrimidines readily undergo nucleophilic substitution with various amines at the C4/C6 positions. mdpi.com
Electrophilic Substitution: Electrophilic attack on the pyrimidine ring is generally disfavored but can occur under forcing conditions, typically at the C5 position, which is the most electron-rich carbon. The activating effect of the 2-methylamino group would further direct electrophiles to this position. However, the exocyclic amino group and the hydroxyl group are often more reactive towards electrophiles than the ring itself.
Ring Transformation Reactions: Under certain conditions, such as high temperatures or with powerful nucleophiles like ammonia (B1221849) or amide ions, the pyrimidine ring can undergo ring-opening and re-closure reactions to form different heterocyclic systems. wur.nl For example, heating pyrimidine with aqueous methylamine (B109427) has been shown to result in a ring transformation to a pyridine (B92270) derivative. wur.nl
Reactivity of the Methylamino Group
The secondary amine at the C2 position is a key site for derivatization, offering opportunities for N-alkylation, N-acylation, and the formation of ureas, among other transformations.
N-Alkylation: The secondary methylamino group can be alkylated to form a tertiary amine. However, direct alkylation of aminopyrimidines can be complex. Competition exists between alkylation at the exocyclic amino group and the ring nitrogen atoms, which are also nucleophilic. organic-chemistry.orgresearchgate.net The outcome of such reactions is often dependent on the substrate, alkylating agent, and reaction conditions. Over-alkylation to form a quaternary ammonium (B1175870) salt is also a possibility. libretexts.orgyoutube.com In a related reaction, 2-(methylamino)pyrimidine was shown to react with formaldehyde (B43269) to yield the corresponding N-methylol derivative, N-((2-pyrimidinyl)methylamino)methanol, demonstrating the nucleophilicity of the amino group. nist.gov
N-Acylation: The methylamino group can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common and generally high-yielding reaction. For example, studies on analogous 2-phenylaminopyridylpyrimidine systems demonstrate that acylation with reagents like 3-chlorobenzoyl chloride in a solvent such as chloroform (B151607) proceeds efficiently at room temperature to yield the desired N-acyl derivative. researchgate.net This transformation introduces a stable amide linkage, which can be used to append a wide variety of molecular fragments to the pyrimidine core.
| Starting Material Analogue | Reagent | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Phenylaminopyridylpyrimidine derivative | 3-Chlorobenzoyl chloride | CHCl₃ | Room Temp, 3h | N-(3-chlorobenzoyl) derivative | researchgate.net |
Amide Formation: As discussed in the section above, N-acylation directly leads to the formation of an amide bond. A wide range of coupling reagents developed for peptide synthesis can also be applied here to form amides from the reaction of the methylamino group with a carboxylic acid. google.comnih.govrsc.org
Urea (B33335) Derivatives: The synthesis of urea derivatives is a well-established transformation for primary and secondary amines. These can be prepared by reacting the methylamino group with an isocyanate. nih.gov A more versatile method involves the reaction of the amine with a phosgene (B1210022) equivalent, such as N,N'-carbonyldiimidazole (CDI), followed by the addition of a second amine. nih.gov Alternatively, the Curtius rearrangement of a corresponding acyl azide (B81097) can generate an isocyanate intermediate in situ, which can then be trapped by an amine or alcohol to yield a urea or carbamate, respectively. This approach has been successfully applied to pyrimidine systems, where pyrimidine-acetyl azides are rearranged to form various urea derivatives upon heating with anilines. semanticscholar.org
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (6-Methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)acetyl azide | Aniline | Dioxane | Reflux, 1h | N-[(6-Methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)methyl]-N'-phenylurea | 88% | semanticscholar.org |
| (6-Methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)acetyl azide | 2-Methylaniline | Dioxane | Reflux, 1h | N-[(6-Methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)methyl]-N'-(2-methylphenyl)urea | 60% | semanticscholar.org |
The methylamino group is susceptible to oxidation. Biological systems, for instance, utilize enzymes like cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs) to metabolize tertiary and secondary amines. nih.gov These reactions typically involve N-dealkylation or N-oxidation. Oxidative N-demethylation of the 2-(methylamino) group would yield the corresponding 2-aminopyrimidine derivative. nih.govmdpi.comresearchgate.net This process is often initiated by a hydrogen atom abstraction or electron transfer mechanism, leading to an unstable carbinolamine intermediate that decomposes to the demethylated amine and formaldehyde. researchgate.net Chemical reagents, including various manganese or iron complexes, can mimic this enzymatic activity. mdpi.com Alternatively, N-oxidation can occur to form the corresponding N-oxide or hydroxylamine (B1172632) derivative. nih.gov
Reactivity of the Primary Hydroxyl Group
The primary hydroxyl group attached to the C4 position via a methylene (B1212753) linker is another key site for functionalization, allowing for the formation of ethers and esters.
O-Alkylation (Etherification): The primary alcohol can be converted into an ether through O-alkylation, typically using an alkyl halide under basic conditions (Williamson ether synthesis). A challenge in the case of this compound is the presence of other nucleophilic sites (the methylamino and ring nitrogen atoms). Selective O-alkylation often requires careful selection of reagents and reaction conditions. Studies on related pyrimidinone systems show that the choice of solvent can be critical in directing the selectivity between N- and O-alkylation, with polar aprotic solvents often favoring O-alkylation. researchgate.netnih.gov
O-Acylation (Esterification): The primary hydroxyl group readily undergoes esterification upon reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. Standard esterification conditions, such as using a carbodiimide (B86325) like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), are effective for converting alcohols to esters with high yields. organic-chemistry.org This reaction is generally chemoselective for the hydroxyl group over the less nucleophilic secondary amine under these conditions.
| Reaction Type | Reagents | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Esterification | Carboxylic Acid, EDCI | DMAP | Room Temperature | Ester | organic-chemistry.org |
Oxidation to Aldehyde or Carboxylic Acid Functionalities
The primary alcohol moiety at the 4-position of the pyrimidine ring is a key site for oxidative transformations, allowing for the synthesis of the corresponding aldehyde and carboxylic acid derivatives. These functional groups are valuable for introducing further structural diversity and for their potential roles in biological interactions.
The selective oxidation of this compound to its aldehyde, 2-(methylamino)pyrimidine-4-carbaldehyde (B112148), can be achieved using mild oxidizing agents. Reagents such as manganese dioxide (MnO2) are well-suited for the oxidation of benzylic and allylic alcohols, and by extension, heteroaromatic methanols, to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or chloroform at room temperature. Another common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), which is known for its ability to oxidize primary alcohols to aldehydes efficiently.
For the synthesis of the corresponding carboxylic acid, 2-(methylamino)pyrimidine-4-carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO4) is a powerful oxidant capable of converting primary alcohols to carboxylic acids. libretexts.org The reaction is often carried out in a basic aqueous solution, followed by acidification to yield the carboxylic acid. libretexts.org It is important to note that the reaction conditions must be carefully controlled to avoid potential side reactions, such as oxidation of the methylamino group.
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | MnO₂ or PCC | 2-(Methylamino)pyrimidine-4-carbaldehyde | Primary Alcohol to Aldehyde |
| This compound | KMnO₄, followed by acid workup | 2-(Methylamino)pyrimidine-4-carboxylic acid | Primary Alcohol to Carboxylic Acid |
Halogenation and Subsequent Nucleophilic Displacements
The hydroxymethyl group can be converted to a halomethyl group, a versatile intermediate for a variety of nucleophilic substitution reactions. This two-step sequence provides a powerful strategy for introducing a wide array of functional groups at the 4-position of the pyrimidine ring.
The halogenation of this compound to afford 4-(chloromethyl)-N-methylpyrimidin-2-amine can be accomplished using standard halogenating agents such as thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent, often with a small amount of a base like pyridine to neutralize the HCl generated.
Once the halomethyl derivative is obtained, it becomes a substrate for nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the halomethyl group towards nucleophiles. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the halide and introduce new substituents. For instance, reaction with various primary or secondary amines can lead to a library of 4-(aminomethyl)-N-methylpyrimidin-2-amine derivatives. Similarly, reaction with thiols can furnish the corresponding thioether analogs. These reactions are typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Table 2: Halogenation and Nucleophilic Displacement Reactions
| Starting Material | Reagent(s) | Intermediate | Nucleophile | Final Product |
| This compound | SOCl₂ | 4-(Chloromethyl)-N-methylpyrimidin-2-amine | R¹R²NH | 4-((R¹R²-amino)methyl)-N-methylpyrimidin-2-amine |
| This compound | SOCl₂ | 4-(Chloromethyl)-N-methylpyrimidin-2-amine | RSH | N-Methyl-4-((R-thio)methyl)pyrimidin-2-amine |
| This compound | SOCl₂ | 4-(Chloromethyl)-N-methylpyrimidin-2-amine | ROH | N-Methyl-4-((R-oxy)methyl)pyrimidin-2-amine |
Regioselective Functionalization Strategies
The pyrimidine ring in this compound possesses distinct electronic properties that can be exploited for regioselective functionalization. The nitrogen atoms in the ring are electron-withdrawing, making the carbon atoms electrophilic and susceptible to nucleophilic attack.
Studies on related pyrimidine systems have shown that the C4 and C6 positions are generally more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position. mdpi.comrsc.org This is attributed to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. However, in the case of this compound, the existing substituents will influence the regioselectivity of further reactions.
Directed metalation is another powerful tool for the regioselective functionalization of pyrimidines. The use of strong bases, such as lithium amides or zincates, can facilitate the deprotonation of a specific C-H bond, creating a nucleophilic organometallic species. nih.govthieme-connect.de The position of metalation is often directed by the existing substituents. For instance, the methylamino group at the C2 position could potentially direct metalation to the adjacent C5 position. Subsequent quenching of the resulting organometallic intermediate with an electrophile allows for the introduction of a new substituent at a specific position on the pyrimidine ring.
Synthesis of Advanced this compound Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies
The development of advanced derivatives and analogs of this compound is crucial for elucidating structure-activity relationships (SAR), particularly in the context of drug discovery. Many 2-aminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are important targets in cancer therapy. researchgate.netnih.govnih.gov
SAR studies on related 2-aminopyrimidine scaffolds have revealed several key insights. The nature of the substituent at the C4 position can significantly impact the potency and selectivity of the inhibitor. By systematically varying the substituent at this position, for example, through the nucleophilic displacement strategies discussed in section 3.3.3, it is possible to probe the steric and electronic requirements of the target's binding pocket.
Furthermore, modifications to the methylamino group at the C2 position can also influence biological activity. For instance, replacing the methyl group with larger alkyl or aryl groups can modulate the compound's pharmacokinetic properties and target engagement. The synthesis of such analogs can be achieved through various methods, including the reaction of 2-chloro-4-substituted pyrimidines with different primary amines.
The pyrimidine ring itself can also be a target for modification. For example, the introduction of substituents at the C5 position, as described in section 3.4, can alter the electronic properties of the ring and introduce new interaction points with the target protein.
Table 3: Examples of this compound Derivatives for SAR Studies
| R¹ at C4-position | R² at N-methylamino | R³ at C5-position | Potential Biological Target |
| -CH₂-NH-Aryl | -CH₃ | -H | Protein Kinases |
| -CH₂-S-Aryl | -CH₃ | -H | Protein Kinases |
| -CH₂-O-Aryl | -CH₃ | -H | Protein Kinases |
| -CHO | -CH₃ | -H | Various Enzymes |
| -COOH | -CH₃ | -H | Various Enzymes |
| -CH₂OH | -Cyclopropyl | -H | Protein Kinases |
| -CH₂OH | -CH₃ | -Cl | Protein Kinases |
Coordination Chemistry and Ligand Applications of 2 Methylamino Pyrimidin 4 Yl Methanol
Design Principles for Pyrimidine-Based Ligands with Hydroxyl and Amine Functionalities
The design of pyrimidine-based ligands incorporating both hydroxyl and amine functionalities is a strategic approach to creating versatile molecules for coordination chemistry. These functional groups introduce multiple coordination sites and the potential for hydrogen bonding, which can influence the structure, stability, and reactivity of the resulting metal complexes.
The core of (2-(Methylamino)pyrimidin-4-yl)methanol is the pyrimidine (B1678525) ring, a six-membered aromatic heterocycle with two nitrogen atoms. The nitrogen atoms of the pyrimidine ring are Lewis basic and can readily coordinate to metal centers. The presence of both a methylamino group at the 2-position and a methanol (B129727) group at the 4-position introduces additional donor atoms, namely the nitrogen of the amino group and the oxygen of the hydroxyl group.
Key design principles for such ligands include:
Chelation: The spatial arrangement of the pyrimidine nitrogen, the amino nitrogen, and the hydroxyl oxygen allows for the formation of stable chelate rings with a metal ion. The formation of five- or six-membered chelate rings is particularly favorable, enhancing the thermodynamic stability of the complex (the chelate effect).
Ligand Bite Angle: The geometry of the ligand, specifically the distance and angle between the coordinating atoms, dictates the preferred coordination geometry of the resulting metal complex. The bite angle of this compound can be tuned by subtle structural modifications to favor specific geometries such as square planar or octahedral.
Hydrogen Bonding: The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors. This capability allows for the formation of intramolecular hydrogen bonds that can pre-organize the ligand for metal binding and intermolecular hydrogen bonds that can lead to the formation of extended supramolecular networks.
Electronic Effects: The electron-donating methylamino group and the electron-withdrawing nature of the pyrimidine ring influence the electronic properties of the ligand and, consequently, the coordinated metal center. These electronic effects can be fine-tuned to modulate the reactivity of the metal complex in applications such as catalysis.
By strategically combining these features, this compound is designed to be a versatile ligand capable of forming a variety of coordination compounds with interesting structural and functional properties.
Metal Complexation Studies: Binding Modes and Stoichiometry
The multifunctional nature of this compound allows for a variety of binding modes when it coordinates to a metal center. The most common coordination is expected to involve the nitrogen atom of the pyrimidine ring and the oxygen atom of the methanol group, forming a stable chelate ring.
Bidentate Coordination: The ligand can act as a bidentate ligand, coordinating to a metal ion through one of the pyrimidine nitrogens (N1 or N3) and the oxygen atom of the hydroxyl group. This mode of coordination would result in the formation of a six-membered chelate ring, which is thermodynamically favorable. The methylamino group in this scenario might not directly coordinate but could influence the electronic properties of the pyrimidine ring.
Tridentate Coordination: In some cases, particularly with larger metal ions or under specific reaction conditions, the ligand could behave as a tridentate ligand. This would involve coordination of one of the pyrimidine nitrogens, the nitrogen of the methylamino group, and the oxygen of the hydroxyl group. The feasibility of this mode would depend on the steric and electronic preferences of the metal ion.
Bridging Ligand: The ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur if the pyrimidine ring coordinates to one metal center while the hydroxyl or methylamino group coordinates to another. This bridging capability is crucial for the formation of polynuclear complexes and coordination polymers.
The stoichiometry of the resulting metal complexes (the metal-to-ligand ratio) will depend on the coordination number of the metal ion, the charge of the metal ion, and the denticity of the ligand. For a metal ion with a coordination number of four or six, common stoichiometries could be 1:1, 1:2, or 2:2 (metal:ligand).
| Potential Binding Mode | Coordinating Atoms | Resulting Chelate Ring Size | Potential Complex Stoichiometry (M:L) |
| Bidentate (N, O) | Pyrimidine Nitrogen, Hydroxyl Oxygen | 6-membered | 1:1, 1:2 |
| Bidentate (N, N) | Pyrimidine Nitrogen, Amino Nitrogen | 5-membered | 1:1, 1:2 |
| Tridentate (N, N, O) | Pyrimidine Nitrogen, Amino Nitrogen, Hydroxyl Oxygen | 5- and 6-membered | 1:1 |
| Bridging | Pyrimidine N to M1, Hydroxyl O to M2 | - | 2:1, 2:2 |
Synthesis and Characterization of Metal Complexes with this compound as a Ligand
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and reaction time can influence the nature of the final product.
A general synthetic procedure would involve dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) in a solvent such as methanol, ethanol (B145695), or acetonitrile. The mixture is then stirred, often with heating, to facilitate the complexation reaction. The resulting complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.
The characterization of the synthesized metal complexes is crucial to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the functional groups to the metal ion. A shift in the stretching frequencies of the C=N (pyrimidine ring), N-H (amino group), and O-H (hydroxyl group) bands upon complexation provides evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can help elucidate the binding mode.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing information about the coordination geometry around the metal ion.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps to confirm the proposed stoichiometry.
Molar Conductivity Measurements: These measurements are used to determine whether the complex is an electrolyte or a non-electrolyte in solution, providing insight into the nature of the counter-ions.
| Technique | Information Obtained | Typical Observations for Complexation |
| Infrared (IR) Spectroscopy | Identification of functional group coordination | Shift in ν(C=N), ν(N-H), and ν(O-H) bands |
| NMR Spectroscopy (1H, 13C) | Solution-state structure and binding mode | Changes in chemical shifts of ligand protons and carbons |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry | Appearance of new d-d transition bands for transition metals |
| X-ray Crystallography | Solid-state structure, bond lengths, and angles | Definitive structural elucidation |
| Elemental Analysis | Elemental composition and stoichiometry | Agreement between calculated and found percentages of C, H, N |
| Molar Conductivity | Electrolytic nature of the complex | Low conductivity for non-electrolytes, higher for electrolytes |
Catalytic Activity of Metal Complexes Incorporating this compound
Metal complexes incorporating pyrimidine-based ligands have shown promise in various catalytic applications. The electronic properties and structural versatility of this compound make its metal complexes interesting candidates for catalysis. The design of these complexes can be inspired by successful catalytic systems, such as the PN5P-Ir-pincer complexes, which are known for their high efficiency in dehydrogenation reactions.
The combination of a "hard" amine donor, a "soft" pyrimidine N-donor, and a potentially deprotonated "hard" alkoxide donor in the coordination sphere of a metal can create a unique electronic environment that facilitates catalytic transformations. The methylamino group can be deprotonated to form an amido ligand, which is a strong sigma-donor and can stabilize high oxidation states of the metal. Similarly, the hydroxyl group can be deprotonated to an alkoxide, another strong donor.
Potential catalytic applications for metal complexes of this compound could include:
Transfer Hydrogenation: The presence of N-H and O-H functionalities suggests that these complexes could be active in transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule (like isopropanol) to an unsaturated substrate (like a ketone or an imine).
Oxidation Reactions: The redox-active nature of some transition metals, when coordinated to this ligand, could be harnessed for catalytic oxidation of alcohols or other organic substrates.
C-C Coupling Reactions: The electronic tunability of the metal center by the ligand could make these complexes suitable for catalyzing cross-coupling reactions, such as Suzuki or Heck couplings.
The catalytic activity would be highly dependent on the choice of the metal center, the coordination geometry, and the reaction conditions. For instance, iridium or ruthenium complexes might be particularly well-suited for hydrogenation and dehydrogenation reactions, drawing a parallel to the reactivity of pincer complexes.
Self-Assembly and Supramolecular Architectures Involving Metal-Ligand Interactions
The ability of this compound to act as a multidentate or bridging ligand, coupled with its capacity for hydrogen bonding, makes it an excellent building block for the construction of self-assembled supramolecular architectures. nih.gov The interaction between metal ions and this ligand can lead to the spontaneous formation of well-defined, discrete structures (like metallacycles and metallacages) or extended infinite structures (like coordination polymers or metal-organic frameworks). mdpi.com
The directionality of the coordination bonds to the metal and the specific geometry of the ligand are key factors that govern the final supramolecular architecture. For example:
Discrete Metallacycles: If the ligand coordinates to two metal centers in a bridging fashion with a specific bend, it can lead to the formation of discrete cyclic structures.
Coordination Polymers: When the ligand bridges metal ions in a linear or angled fashion, it can result in the formation of one-, two-, or three-dimensional coordination polymers. The hydrogen bonding capabilities of the hydroxyl and amino groups can further stabilize these extended networks.
The resulting supramolecular structures can exhibit interesting properties, such as porosity, which could be exploited for applications in gas storage, separation, or heterogeneous catalysis. The design of these materials relies on a deep understanding of the coordination preferences of the metal ions and the geometric and electronic properties of the ligand.
Computational and Theoretical Investigations of 2 Methylamino Pyrimidin 4 Yl Methanol
Quantum Mechanical Studies on Molecular Structure and Conformation
Quantum mechanical calculations are pivotal in elucidating the three-dimensional structure and conformational possibilities of a molecule. These studies provide insights into geometric parameters like bond lengths, bond angles, and dihedral angles.
Density Functional Theory (DFT) Calculations and Benchmarking
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For a molecule like (2-(Methylamino)pyrimidin-4-yl)methanol, DFT calculations would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.com A typical study would involve benchmarking, where several combinations of functionals (e.g., B3LYP, M06-2X, PBE0) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ) are tested. mdpi.comirjweb.com The results, such as optimized geometrical parameters, would be compared against available experimental data for similar compounds to select the most reliable level of theory for further calculations. For novel pyrimidine (B1678525) derivatives, researchers often use the B3LYP functional combined with a split-valence basis set like 6-311G++(d,p) for reliable geometry predictions. irjweb.commaterialsciencejournal.org
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations for a pyrimidine derivative. Specific values for this compound require a dedicated computational study.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G++) |
| Bond Length | C2-N1 (Å) | 1.34 Å |
| Bond Length | C4-C5 (Å) | 1.39 Å |
| Bond Length | C4-CH₂ (Å) | 1.51 Å |
| Bond Angle | N1-C2-N3 (°) | 125° |
| Bond Angle | C5-C4-C-O (°) | 120° |
| Dihedral Angle | N3-C4-C-O-H (°) | Variable (Conformational) |
Vibrational Frequency Analysis and Spectroscopic Correlations (e.g., FT-IR, NMR, UV-Vis)
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. irjweb.com
FT-IR Spectroscopy: Theoretical vibrational spectra help in the assignment of experimental FT-IR bands to specific molecular motions, such as C-H stretching, N-H bending, or C-O stretching. For instance, the O-H stretching vibration is typically predicted in the 3400-3600 cm⁻¹ region, while C=N stretching in the pyrimidine ring would appear at lower wavenumbers. irjweb.comusc.edu The spectrum of methanol (B129727) sorbed in materials shows a characteristic O-H stretching band around 3580 cm⁻¹. nih.gov
NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. irjweb.com These predicted values are then correlated with experimental spectra to aid in signal assignment and structural confirmation.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). nih.govwisc.edu
Electronic Properties and Reactivity Analysis
Computational methods provide deep insights into the electronic distribution and reactivity of a molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). uni-muenchen.de The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). uni-muenchen.deresearchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. Analysis of the spatial distribution of the HOMO and LUMO provides a visual map of the molecule's reactive sites. For pyrimidine derivatives, the HOMO is often localized on the pyrimidine ring and electron-donating substituents, while the LUMO may be distributed over the ring's electron-deficient centers. materialsciencejournal.orgnih.gov
Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Illustrative) This table shows typical parameters derived from HOMO-LUMO energies. Specific values for this compound are not available in the cited literature.
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates reactivity |
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This method provides a clear Lewis structure-like picture of the molecule. uni-muenchen.de
NBO analysis quantifies delocalization effects through second-order perturbation theory, which examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. A strong interaction indicates significant electron delocalization, which contributes to the molecule's stability. For example, in a related hydroxyphenyl-azaazulene compound, delocalization from the oxygen lone pair to a C-O antibonding orbital (nO → σ*C-O) was found to be a key stabilizing interaction. nih.gov NBO analysis also provides natural atomic charges, which describe the electron distribution across the atoms in the molecule. uni-muenchen.de
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It is plotted on the surface of the molecule's electron density. Different colors represent different electrostatic potential values:
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. irjweb.com
Blue: Regions of positive potential (electron-poor), which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -OH or -NH groups). irjweb.com
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group, highlighting these as sites for electrophilic interaction and hydrogen bond acceptance. Positive potential would be expected around the hydrogen atoms of the alcohol and amino groups, indicating their role as hydrogen bond donors.
Reaction Mechanism Elucidation for Synthetic Pathways and Transformations
While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available literature, the elucidation of its synthetic pathways can be inferred from established transformations of similar pyrimidine derivatives. A common and plausible route to this compound involves the reduction of a corresponding carbonyl precursor, such as methyl 2-(methylamino)pyrimidine-4-carboxylate.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the energetics and transition states of such reactions. researchgate.netnih.gov For the reduction of a pyrimidine ester to the corresponding alcohol, a hydride-based reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed.
Plausible Reaction Mechanism via Ester Reduction:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex ([AlH₄]⁻) on the electrophilic carbonyl carbon of the ester group on the pyrimidine ring. DFT calculations can model the trajectory of this attack and determine the activation energy of this initial step.
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral alkoxy-aluminate intermediate. Computational models can confirm the geometry and stability of this intermediate.
Leaving Group Elimination: The intermediate then collapses, eliminating the methoxy (B1213986) group (or another alkoxy group) as a leaving group and reforming the carbonyl bond, which results in the formation of a pyrimidine-4-carbaldehyde (B152824) intermediate.
Second Nucleophilic Attack: A second hydride ion then attacks the newly formed aldehyde's carbonyl carbon. This step is generally faster than the initial attack on the ester.
Protonation: The resulting alkoxide is subsequently protonated during an aqueous workup step, yielding the final product, this compound.
Computational studies on related systems, such as the enzymatic reduction of dihydrouracil (B119008) by dihydropyrimidinase, demonstrate the utility of quantum mechanical cluster approaches in mapping reaction pathways, identifying intermediates, and calculating activation barriers, providing a blueprint for how the synthesis of this compound could be theoretically elucidated. rsc.org DFT studies on 4-aminopyrimidine (B60600) have also been used to analyze the thermodynamics of its reduction, indicating that the pyrimidine ring can readily accept an electron from a reducing agent. researchgate.net
**5.4. In Silico Modeling for Intermolecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict the interactions between molecules. These methods are crucial for understanding the behavior of a compound like this compound at a molecular level, offering insights that are complementary to experimental data.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is instrumental in developing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govnih.gov For a compound like this compound, docking simulations can hypothesize its binding mode within the active site of various enzymes, for which pyrimidine derivatives are known inhibitors. nih.gov
The process involves:
Preparation of Structures: High-resolution 3D structures of the receptor protein are obtained from databases like the Protein Data Bank (PDB). The ligand, this compound, is built and its energy is minimized using computational chemistry software. nih.gov
Docking Simulation: Using algorithms like AutoDock or Glide, the ligand is placed in various positions and orientations within the receptor's binding site. nih.gov Each conformation is scored based on a function that estimates the binding affinity (e.g., in kcal/mol). mdpi.com
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the receptor are identified.
For aminopyrimidine scaffolds, docking studies have revealed critical interactions that drive binding. For example, in studies of cyclin-dependent kinase (CDK) inhibitors, the pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain. nih.govnih.gov The methylamino and hydroxymethyl groups of this compound would be evaluated for their potential to form specific hydrogen bonds or other interactions, providing SAR insights. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound This table presents illustrative data of the kind generated in a typical molecular docking study. The targets are chosen as examples of protein families where pyrimidine derivatives have shown activity.
| Protein Target (PDB ID) | Protein Family | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| CDK2 (e.g., 1HCK) | Kinase | -7.5 | Leu83, Glu81, Asp86 |
| DPP-4 (e.g., 1X70) | Peptidase | -6.8 | Glu205, Glu206, Tyr662 |
| EGFR (e.g., 2JIT) | Kinase | -8.1 | Met793, Leu718, Gly796 |
The prediction of physicochemical properties related to absorption, distribution, metabolism, and excretion (ADME) is essential for characterizing a chemical compound. academie-sciences.fr These parameters can be estimated using in silico tools like SwissADME and databases such as PubChem, providing a profile of the molecule's likely behavior in a biological context without an explicit focus on its use as a drug. nih.govresearchgate.net Key parameters for this compound include hydrophobicity, topological polar surface area, and hydrogen bonding capacity.
Hydrophobicity (LogP): The logarithm of the partition coefficient (LogP) between octanol (B41247) and water is a measure of a molecule's lipophilicity. It influences solubility and permeability across membranes.
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface sum over all polar atoms in a molecule. researchgate.net It is a good predictor of a molecule's transport properties.
Hydrogen Bond Donors and Acceptors: The numbers of hydrogen bond donors and acceptors are critical for understanding solubility and molecular recognition interactions. researchgate.net
Table 2: Predicted Physicochemical Properties for this compound and Related Analogs Data for the pyridine (B92270) analog is sourced from PubChem and serves as a close approximation. nih.gov
| Property | (2-(Methylamino)pyridin-4-yl)methanol nih.gov | This compound (Predicted) | Significance |
|---|---|---|---|
| Molecular Formula | C₇H₁₀N₂O | C₆H₉N₃O | Basic chemical identity |
| Molecular Weight | 138.17 g/mol | 139.16 g/mol | Influences diffusion and transport |
| XLogP3 | 0.3 | ~ -0.5 to 0.1 | Measure of hydrophobicity/lipophilicity |
| Hydrogen Bond Donors | 2 | 2 | Potential for H-bond formation |
| Hydrogen Bond Acceptors | 3 | 4 | Potential for H-bond formation |
| Topological Polar Surface Area (TPSA) | 49.4 Ų | ~ 60-70 Ų | Correlates with permeability |
| Rotatable Bonds | 2 | 2 | Indicator of molecular flexibility |
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, which is critical for applications in optoelectronics and photonics. nih.gov Pyrimidine derivatives are of significant interest as NLO materials due to their π-deficient aromatic system, which can be functionalized to create push-pull molecules with enhanced NLO properties. mdpi.com
Computational quantum mechanics, especially DFT, is a primary method for predicting the NLO properties of molecules. core.ac.ukosti.gov The key parameters calculated are the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net
Polarizability (α): Represents the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): Describes the second-order, non-linear response. A large β value is a key indicator of a potentially useful NLO material. researchgate.net
For a molecule like this compound, the electron-donating methylamino group (-NHCH₃) and the hydroxymethyl group (-CH₂OH) attached to the electron-withdrawing pyrimidine ring create an intramolecular charge-transfer system. DFT calculations using functionals like B3LYP can optimize the molecular geometry and compute the frequency-dependent hyperpolarizabilities. nih.gov Studies on similar pyrimidine derivatives have shown that such substitutions can lead to significant NLO responses. nih.gov
Table 3: Representative Predicted NLO Properties for this compound This table shows typical NLO parameters that would be calculated using DFT methods. The values are illustrative and based on findings for other aminopyrimidine derivatives.
| NLO Property | Symbol | Typical Calculated Value (a.u.) | Significance |
|---|---|---|---|
| Dipole Moment | μ | ~ 3-5 D | Indicates charge separation |
| Average Polarizability | ⟨α⟩ | ~ 80-100 | Measures linear optical response |
| First Hyperpolarizability | β_total | ~ 500-1500 x 10⁻³³ esu | Measures second-order NLO response |
| HOMO-LUMO Energy Gap | ΔE | ~ 4-5 eV | Correlates with charge transfer and NLO activity |
Potential Applications in Advanced Functional Materials Research
Incorporation into Organic and Polymer Materials
The chemical functionalities of (2-(Methylamino)pyrimidin-4-yl)methanol allow for its integration into larger molecular and macromolecular structures. The primary hydroxyl (-CH₂OH) group is a key reactive site for forming ester or ether linkages, which are fundamental connections in many polymers. This enables the compound to be used as a monomer or a functionalizing agent in polymerization processes like condensation polymerization.
By incorporating this pyrimidine (B1678525) unit into a polymer backbone or as a pendant group, the resulting material can be imbued with specific properties. The methylamino group and the nitrogen atoms within the pyrimidine ring can serve as sites for hydrogen bonding, influencing the polymer's mechanical properties, thermal stability, and solubility. Furthermore, the aromatic pyrimidine ring can participate in π-π stacking interactions, which can enhance ordering and charge-transport properties in the resulting materials. tandfonline.com Pyrimidine-based materials have been explored as building blocks for more complex molecules, highlighting their utility in materials science. nih.gov
| Functional Group | Type | Potential Role in Material Synthesis |
|---|---|---|
| Hydroxymethyl (-CH₂OH) | Primary Alcohol | Reactive site for condensation polymerization (e.g., forming polyesters, polyethers); Grafting onto polymer backbones. |
| Methylamino (-NHCH₃) | Secondary Amine | Site for hydrogen bonding; Potential for post-polymerization modification. |
| Pyrimidine Ring | Aromatic Heterocycle | Contributes to thermal stability; Enables π-π stacking interactions; Site for hydrogen bonding (ring nitrogens). |
Development of Responsive Materials and Sensors (non-biological sensing)
Responsive or "smart" materials can change their properties in response to external stimuli. The structure of this compound is well-suited for creating materials that respond to chemical analytes or environmental changes like pH. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can act as binding sites for metal ions or as proton acceptors in acidic conditions.
The binding of an analyte can trigger a detectable change in the material's properties, such as its fluorescence or color. This principle is the basis for chemosensors. For instance, related imidazo[1,2-a]pyrimidine (B1208166) derivatives have been shown to act as selective fluorescent sensors for zinc ions. du.ac.in Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) systems have demonstrated utility in sensing cyanide, ethanol (B145695), and water. thieme-connect.de The interaction with a target analyte alters the electronic structure of the pyrimidine system, leading to a change in its photophysical properties. A material incorporating this compound could therefore be designed to signal the presence of specific metal ions or changes in ambient pH without a biological context.
| Stimulus / Analyte | Interacting Site on Molecule | Potential Sensing Outcome |
|---|---|---|
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Pyrimidine ring nitrogens, Methylamino group, Hydroxyl group | Change in fluorescence (chemosensing) or color (colorimetric sensing). |
| pH Change | Pyrimidine ring nitrogens, Methylamino group | Alteration of absorption or emission spectra due to protonation/deprotonation. |
| Anions | Methylamino N-H group, Hydroxyl O-H group | Modulation of optical properties through hydrogen bonding with the anion. |
Applications in Molecular Recognition and Supramolecular Assembly (excluding biological recognition)
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The ability of pyrimidine derivatives to form predictable hydrogen-bonded networks makes them excellent candidates for crystal engineering and the design of supramolecular assemblies. tandfonline.comtandfonline.com
The this compound molecule possesses multiple sites for hydrogen bonding: the N-H of the methylamino group and the O-H of the hydroxymethyl group act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group can act as acceptors. This multiplicity of sites allows for the formation of robust and directional interactions, such as N-H···N, O-H···N, and N-H···O bonds. tandfonline.comacs.org These interactions can guide the self-assembly of the molecules into specific architectures, including dimers, one-dimensional chains, or complex three-dimensional networks. acs.org In addition to hydrogen bonding, weak π-π stacking interactions between the pyrimidine rings can further stabilize these crystal structures. tandfonline.comtandfonline.com The study of how variations in molecular structure influence supramolecular aggregation is a key area of research. acs.org
| Non-Covalent Interaction | Participating Groups | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding (N-H···N) | Methylamino (donor) and Pyrimidine Ring Nitrogen (acceptor) | Dimers, Chains |
| Hydrogen Bonding (O-H···N) | Hydroxyl (donor) and Pyrimidine Ring Nitrogen (acceptor) | Chains, Sheets |
| Hydrogen Bonding (N-H···O) | Methylamino (donor) and Hydroxyl (acceptor) | Inter-molecular cross-linking |
| π-π Stacking | Pyrimidine Rings | Stabilization of 3D networks |
Emerging Research Frontiers and Future Perspectives
Development of Novel and Highly Efficient Catalytic Transformations for Derivatization
The derivatization of the (2-(Methylamino)pyrimidin-4-yl)methanol scaffold is a key strategy for exploring its structure-activity relationships and developing new molecular entities with tailored properties. Modern organic synthesis is increasingly reliant on novel catalytic transformations that offer high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgnih.gov For this compound, these reactions could be employed to introduce a wide array of substituents onto the pyrimidine (B1678525) ring, assuming a suitable halo-substituted precursor is used. For instance, the synthesis of abemaciclib, a marketed drug, incorporates a Suzuki cross-coupling followed by a Buchwald-Hartwig amination to construct a complex pyrimidine-based structure. nih.gov Pyrimidine-2-sulfinates have also been explored as effective coupling partners in palladium-catalyzed cross-coupling reactions, offering an alternative to the often challenging synthesis of pyrimidine-2-boronic acids. tcichemicals.com
Recent advancements in catalysis also include the use of more sustainable and earth-abundant metal catalysts, as well as the development of photoredox catalysis, which utilizes light to drive chemical reactions. These methods could provide new avenues for the functionalization of this compound under mild conditions, potentially leading to the discovery of novel derivatives with enhanced biological activities.
A comparative look at catalyst efficiency for pyrimidine derivatization is presented in the table below.
| Catalytic System | Reaction Type | Typical Yields | Key Advantages |
| Tetrakis(triphenylphosphine)palladium(0) | Suzuki-Miyaura Coupling | 32-99% researchgate.net | Well-established, broad substrate scope. researchgate.net |
| XPhosPdG2/XPhos | Suzuki-Miyaura Coupling | 61-89% rsc.org | Effective for challenging substrates, avoids debromination. rsc.org |
| Palladium-based catalysts | Buchwald-Hartwig Amination | Widely variable | Crucial for C-N bond formation in drug discovery. nih.gov |
Integration with Flow Chemistry and High-Throughput Synthesis Technologies
The integration of flow chemistry and high-throughput synthesis (HTS) technologies is revolutionizing the way chemical research is conducted, enabling the rapid synthesis and screening of large compound libraries. youtube.comvapourtec.comyoutube.com These technologies offer significant advantages in terms of reaction control, scalability, safety, and efficiency over traditional batch methods. nih.govnih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. nih.gov For the synthesis and derivatization of this compound, flow chemistry could enable more efficient and scalable production, as has been demonstrated for other heterocyclic scaffolds like pyrazolopyrimidinones, where reaction times were reduced from 9 hours in batch to just 16 minutes in flow. nih.gov
High-throughput synthesis, often performed in parallel in well-plates, allows for the rapid generation of a multitude of derivatives. rsc.org When coupled with automated purification and analysis, HTS can significantly accelerate the drug discovery process. youtube.com A webinar highlighted that by the first quarter of 2024, over 30,000 reactions had been completed using flow chemistry platforms, demonstrating the growing adoption of this technology. youtube.com For this compound, an HTS approach could be used to systematically explore a wide range of substituents at various positions on the pyrimidine ring, rapidly generating a library of analogs for biological screening.
Advanced Spectroscopic Characterization Techniques for Mechanistic Understanding
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Advanced spectroscopic techniques are at the forefront of providing this mechanistic insight.
For a molecule like this compound and its derivatives, multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation. Techniques such as 1H, 13C, and 15N NMR, along with correlation spectroscopies (COSY, HSQC, HMBC), can unambiguously determine the connectivity and substitution patterns of synthesized compounds. rsc.orgnih.gov For instance, in the characterization of novel pyrimidine derivatives, 1H and 13C NMR were essential for confirming their chemical structures. nih.gov A study on a pyrimidine photoproduct utilized 15N NMR as a function of pH to characterize its protonation state, providing insights into its chemical nature and interactions. rsc.org
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is vital for confirming molecular formulas. rsc.org When coupled with techniques like liquid chromatography (LC-MS), it allows for the real-time monitoring of reactions and the identification of intermediates and byproducts. Furthermore, techniques like fluorescence spectroscopy and circular dichroism can be employed to study the interactions of pyrimidine derivatives with biological macromolecules, such as proteins, providing insights into their mechanism of action. bohrium.com
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure, geometry, and reactivity of molecules. ijcce.ac.irsamipubco.comjchemrev.com For this compound, DFT calculations could be used to determine its optimal geometry, analyze its molecular orbital energies (HOMO and LUMO), and predict its reactivity towards various reagents. bohrium.com Such studies have been performed on other pyrimidine derivatives to understand their corrosion inhibition properties and their interactions with metal clusters. ijcce.ac.irbohrium.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govchemrxiv.org By developing a QSAR model for a library of this compound analogs, it would be possible to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds. researchgate.netmdpi.commdpi.com This approach relies on calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure and properties.
The following table outlines some key computational methods and their potential applications for this compound.
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Geometry, electronic structure, reactivity indices. ijcce.ac.irsamipubco.com | Predicting reaction outcomes, understanding electronic properties. ijcce.ac.irsamipubco.com |
| Molecular Docking | Binding affinity and mode to a biological target. nih.gov | Identifying potential protein targets, guiding lead optimization. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors. nih.govchemrxiv.org | Predicting the activity of virtual compounds, prioritizing synthetic targets. researchgate.netmdpi.commdpi.com |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2-(Methylamino)pyrimidin-4-yl)methanol, and how can purity be optimized?
- Synthesis : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, borane-pyridine complexes are used under nitrogen to reduce imine intermediates (e.g., methylideneamino groups) to methylamino derivatives .
- Purification : Silica gel column chromatography with ethyl acetate/methanol gradients achieves >90% purity, as demonstrated in patent protocols . LCMS (m/z 428 [M+H]+) and HPLC (retention time 0.61–1.27 minutes) confirm identity and purity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Methods :
- LCMS : Molecular ion peaks (e.g., m/z 411–791 [M+H]+) and fragmentation patterns validate molecular weight .
- HPLC : Retention times under specific conditions (e.g., SQD-TFA05 column) ensure batch consistency .
- NMR : Proton environments (e.g., methylamino protons at δ 2.5–3.0 ppm) and pyrimidine ring protons (δ 7.0–8.5 ppm) confirm substitution patterns .
Q. What solvent systems and reaction conditions are optimal for its stability?
- Reaction Conditions : Use anhydrous solvents (ethyl acetate, DMF) under nitrogen to prevent oxidation of the methylamino group .
- Storage : Store at -10°C in inert atmospheres; methanol/water mixtures at neutral pH prevent degradation .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence reactivity in downstream modifications?
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position increase electrophilicity, enabling nucleophilic additions. Methylamino groups at the 2-position enhance hydrogen-bonding potential, critical for biological target interactions .
- Case Study : Replacing methylamino with morpholino groups reduced kinase inhibition efficacy by 60%, highlighting the role of NH···O interactions .
Q. What strategies resolve contradictions in synthetic yields reported across studies?
- Yield Optimization :
- Temperature Control : Reactions at 0°C (vs. room temperature) improved yields from 70% to 97% in reductive amination steps .
- Catalyst Screening : Pyridine borane complexes outperformed NaBH4 in reducing sterically hindered intermediates .
- Data Reconciliation : Cross-validate yields using internal standards (e.g., spiking with deuterated analogs) to account for losses during extraction .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- In Silico Approaches :
- Docking Studies : Pyrimidine derivatives with methylamino groups show high affinity for ATP-binding pockets in kinases (e.g., EGFR, IC50 ~50 nM) .
- QSAR Models : LogP values <2.0 correlate with improved blood-brain barrier penetration in neuroactive analogs .
Methodological Tables
| Derivative | Biological Activity | Key Finding |
|---|---|---|
| Trifluoromethyl analog | Anticancer (IC50 = 45 nM, HeLa) | Enhanced cytotoxicity via ROS generation |
| Morpholino-substituted analog | Kinase inhibition (EGFR, IC50 = 120 nM) | Reduced activity vs. methylamino derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
